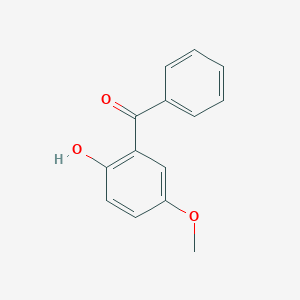

2-benzoyl-4-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

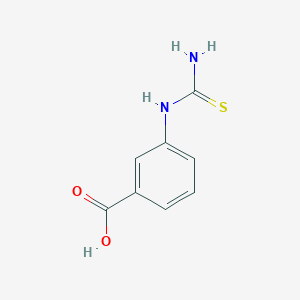

2-benzoyl-4-methoxyphenol is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Benzophenone, 2’-hydroxy-5’-methoxy- is a type of benzophenone molecule that has been shown to have various biological activities It has been suggested that it may interact with key genes and tumor pathways .

Mode of Action

It has been suggested that it may inhibit the activity of xanthine oxidase (xod), a key enzyme involved in the production of uric acid . This inhibition could potentially lead to a decrease in uric acid levels, thereby exerting an anti-hyperuricemic effect .

Biochemical Pathways

It has been suggested that it may affect tumor pathways . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It has been suggested that it may have good bioavailability due to its ability to suppress serum uric acid levels in hyperuricemic mice .

Result of Action

Benzophenone, 2’-hydroxy-5’-methoxy- has been shown to have an anti-hyperuricemic effect, potentially due to its inhibition of XOD . This could lead to a decrease in uric acid levels, which could be beneficial in the treatment of conditions such as gout .

Action Environment

The action of Benzophenone, 2’-hydroxy-5’-methoxy- may be influenced by various environmental factors. For example, it is commonly used as a broad-band UV-filter in sunscreen cosmetic products, suggesting that it may be particularly effective in environments with high UV exposure .

Analyse Biochimique

Biochemical Properties

Benzophenone, 2’-hydroxy-5’-methoxy- has been found to have an anti-hyperuricemic effect, which is attributed to its inhibition of xanthine oxidase (XOD) and its interaction with organic anion transporter 1 (OAT1) . This suggests that Benzophenone, 2’-hydroxy-5’-methoxy- plays a role in biochemical reactions involving these enzymes and transporters.

Cellular Effects

For instance, it has been found to have an anti-inflammatory action via spleen and thymus changes .

Molecular Mechanism

The molecular mechanism of Benzophenone, 2’-hydroxy-5’-methoxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits XOD and up-regulates OAT1 .

Temporal Effects in Laboratory Settings

It is known to have a remarkable anti-hyperuricemic effect .

Metabolic Pathways

Benzophenone, 2’-hydroxy-5’-methoxy- is involved in metabolic pathways related to hyperuricemia, interacting with enzymes such as XOD and transporters like OAT1 .

Propriétés

IUPAC Name |

(2-hydroxy-5-methoxyphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFCEURUCJPMOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163787 |

Source

|

| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-96-8 |

Source

|

| Record name | 2-Hydroxy-5-methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14770-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014770968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-3H-benzo[h]chromen-4-one](/img/structure/B184381.png)

![5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B184386.png)

![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)

![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)